6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Descripción

Propiedades

IUPAC Name |

6-bromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAOSFOEEOEGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)Br)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds.[1] This heterocyclic motif provides a three-dimensional structure that can effectively interact with a variety of biological targets. The strategic introduction of substituents onto the THQ ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The title compound, 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, combines the established THQ framework with a bromine atom, a common functional group for introducing further chemical diversity, and three methyl groups that can influence the molecule's conformation and lipophilicity.

Chemical Structure and Properties

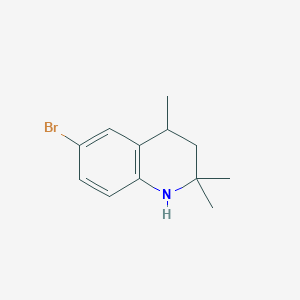

The chemical structure of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is characterized by a fused bicyclic system consisting of a benzene ring and a fully saturated piperidine ring. A bromine atom is attached at the 6-position of the aromatic ring, and three methyl groups are located at the 2- and 4-positions of the heterocyclic ring.

Caption: Chemical structure of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1897746-56-3 | [2] |

| Molecular Formula | C12H16BrN | [2] |

| Molecular Weight | 254.17 g/mol | [2] |

| Appearance | White to yellow to orange to red to brown to gray solid or liquid | [3] |

| Storage | Keep in dark place, sealed in dry, 2-8°C | [3] |

Synthesis of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Synthesis of the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Precursor

The synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through the hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline.[4]

Experimental Protocol:

-

Dissolution: Dissolve 1,2-dihydro-2,2,4-trimethylquinoline (1 equivalent) in ethanol.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Carry out the reaction under a hydrogen atmosphere at 60°C for 7 hours.

-

Work-up: Remove the catalyst by filtration and concentrate the filtrate under reduced pressure to obtain 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

Caption: Workflow for the synthesis of the tetrahydroquinoline precursor.

Bromination of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

The bromination of the tetrahydroquinoline ring is a well-established transformation. The use of N-bromosuccinimide (NBS) is a common and effective method for this purpose.[5] The electron-donating nature of the nitrogen atom in the tetrahydroquinoline ring directs the electrophilic substitution to the para-position (position 6) of the aromatic ring.

Experimental Protocol:

-

Dissolution: Dissolve 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable solvent such as acetonitrile.

-

Brominating Agent Addition: Add N-bromosuccinimide (0.95 equivalents) portion-wise at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 3 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Dilute the reaction mixture with ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Proposed workflow for the bromination step.

Spectroscopic Characterization (Predicted)

While specific spectroscopic data for 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is not available, the expected spectral features can be predicted based on the analysis of the closely related compound, 6-bromo-1,2,3,4-tetrahydroquinoline.[6][7]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of the substitution on the benzene ring. Additional signals in the aliphatic region will correspond to the protons of the saturated heterocyclic ring, including distinct signals for the three methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the aromatic carbons, with the carbon attached to the bromine atom shifted downfield. The aliphatic region will show signals for the carbons of the piperidine ring and the methyl groups.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (254.17 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Br stretching.

Potential Applications in Research and Development

Substituted tetrahydroquinolines are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The introduction of a bromine atom at the 6-position of the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold provides a versatile handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the synthesis of a diverse library of compounds for screening in drug discovery programs. The trimethyl substitution pattern can influence the molecule's metabolic stability and receptor binding affinity. For these reasons, 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a valuable building block for the synthesis of novel therapeutic agents.[2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its structure, a plausible synthetic route based on established methodologies, and predicted spectroscopic characteristics. The strategic combination of the privileged tetrahydroquinoline scaffold with bromine and methyl substituents makes this compound a valuable tool for researchers exploring new chemical entities with potential therapeutic applications.

References

-

Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]

-

1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. - ResearchGate. Available at: [Link]

-

PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. Available at: [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents.

-

1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. - ResearchGate. Available at: [Link]

-

Tetrahydroquinoline synthesis - Organic Chemistry Portal. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. Available at: [Link]

-

6-bromo-1,2,3,4-tetrahydroquinolin-4-one - PubChemLite. Available at: [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - Semantic Scholar. Available at: [Link]

-

Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects - Academia.edu. Available at: [Link]

-

1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. Available at: [Link]

-

Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

-

Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Available at: [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - MDPI. Available at: [Link]

-

Synthesis, spectral characterization and photophysical studies of tetrahydroquinolines | Request PDF - ResearchGate. Available at: [Link]

-

Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study - ChemRxiv. Available at: [Link]

-

1,2,3,4-TETRAHYDROQUINOLINES - LOCKSS. Available at: [Link]

-

Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones - ACS Publications. Available at: [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. Available at: [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC. Available at: [Link]

-

6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline - PubChemLite. Available at: [Link]

-

6-broMo-1,4,4-triMethyl-1,2,3,4-tetrahydroquinoline - NextSDS. Available at: [Link]

-

6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride - NextSDS. Available at: [Link]

-

PubChem. 6-Bromo-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

-

Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC. Available at: [Link]

-

Synthesis and characterization of 1,2,3,4 tetrahydroquinoline intercalated into MoS2 in search of cleaner fuels | Journal of Materials Research. Available at: [Link]

-

Selected chiral 1,2,3,4-tetrahydroquinolines and related reactions. - ResearchGate. Available at: [Link]

-

Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines | Request PDF - ResearchGate. Available at: [Link]

-

Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. (PDF) Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects [academia.edu]

- 4. prepchem.com [prepchem.com]

- 5. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline physical and chemical properties

An In-Depth Technical Guide to 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a substituted heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document details the compound's physical and chemical properties, a plausible synthetic pathway with mechanistic insights, its spectroscopic signature, and prospective applications.

Core Chemical and Physical Properties

6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a derivative of the tetrahydroquinoline scaffold, which is a common motif in a wide array of biologically active compounds.[1] The presence of a bromine atom and three methyl groups on the core structure significantly influences its physicochemical properties, including lipophilicity and electronic distribution, which in turn can modulate its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BrN | [2] |

| Molecular Weight | 254.17 g/mol | [2] |

| CAS Number | 1897746-56-3 | [2] |

| IUPAC Name | 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Physical Form | Expected to be a solid or oil | Inferred |

| Melting Point | Not experimentally reported | |

| Boiling Point | Not experimentally reported | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred |

Note: Some physical properties have not been explicitly reported in the literature and are inferred based on the properties of structurally similar compounds.

Synthesis and Purification: A Mechanistic Approach

The synthesis of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be envisioned through a two-step process: the acid-catalyzed condensation of aniline with acetone to form the trimethyl-tetrahydroquinoline core, followed by regioselective bromination.

Experimental Protocol

Part A: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline

-

Reaction Setup: To a round-bottom flask, add aniline (1.0 equivalent) and a suitable acidic catalyst (e.g., organosulfonic acid silica).[3]

-

Reagent Addition: Slowly add acetone (3.0 equivalents) to the mixture with stirring.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen catalyst, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

Work-up: Upon completion, cool the reaction mixture and neutralize the catalyst with a suitable base. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2,2,4-trimethyl-1,2-dihydroquinoline.

Part B: Bromination of 2,2,4-trimethyl-1,2-dihydroquinoline

-

Reaction Setup: Dissolve the synthesized 2,2,4-trimethyl-1,2-dihydroquinoline (1.0 equivalent) in a suitable solvent such as acetonitrile at 0°C.[4]

-

Reagent Addition: Add N-bromosuccinimide (NBS) (0.95 equivalents) portion-wise to the stirred solution. The electron-donating nature of the amine and methyl groups directs the electrophilic substitution to the 6- and 8-positions. The 6-position is generally favored due to lesser steric hindrance.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.[4]

-

Work-up: Dilute the reaction mixture with an organic solvent like ether and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.[4]

-

Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

Spectroscopic Profile

The structural elucidation of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline relies on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the substituted benzene ring will likely appear as doublets or singlets in the range of δ 6.5-7.5 ppm. The protons of the three methyl groups will be visible as singlets in the aliphatic region (δ 1.0-2.5 ppm). The methylene and methine protons of the tetrahydroquinoline ring will also produce characteristic signals.

-

¹³C NMR: The carbon NMR spectrum will show resonances for all 12 carbon atoms. The aromatic carbons will appear in the δ 110-150 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the methyl and tetrahydroquinoline ring will be observed in the upfield region of the spectrum.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. For 6-bromo-1,2,3,4-tetrahydroquinoline, the M+H+ peak is observed at m/z 212.0.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), and C=C aromatic ring stretching (around 1450-1600 cm⁻¹).

Chemical Reactivity and Stability

The reactivity of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is governed by the interplay of its functional groups. The tetrahydroquinoline nucleus is susceptible to oxidation to the corresponding quinoline. The benzene ring, activated by the amine and methyl groups, can undergo further electrophilic substitution, although the existing substituents will influence the position of the incoming electrophile. The bromine atom can participate in cross-coupling reactions, such as the Suzuki or Sonagashira coupling, providing a handle for further molecular elaboration.[5]

For storage, the compound should be kept in a cool, dark, and dry place in a tightly sealed container to prevent degradation.

Applications in Research and Drug Development

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] Derivatives of tetrahydroquinoline have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][6]

The introduction of a bromine atom at the 6-position of the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline core could enhance its biological activity or provide a site for further functionalization to develop novel therapeutic candidates. For instance, some halogenated tetrahydroquinoline derivatives have been investigated as potential inhibitors of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[7]

Potential Mechanism of Action in Cancer

Caption: Hypothesized inhibition of the mTOR signaling pathway.

Safety and Handling

Based on the hazard information for the closely related 6-bromo-1,2,3,4-tetrahydroquinoline, 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline should be handled with care. The likely hazard statements include:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a chemical entity with considerable potential for further exploration in the fields of medicinal chemistry and materials science. Its synthesis is achievable through established organic chemistry methodologies, and its structure offers multiple points for further derivatization. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers interested in this promising molecule.

References

-

MDPI. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a-d. [Link]

- Google Patents.

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

Academia.edu. Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. [Link]

-

NextSDS. 6-broMo-1,4,4-triMethyl-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. [Link]

- Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

ResearchGate. 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

Amanote Research. 6-Bromo-1,2,3,4-Tetrahydroquinoline-8-Carbonitrile. [Link]

-

MDPI. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. [Link]

-

PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. (PDF) Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects [academia.edu]

- 4. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Bioactivity of a Novel Tetrahydroquinoline: A Technical Guide to the In Vitro Screening of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

This guide provides a comprehensive framework for conducting the preliminary in vitro screening of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a novel synthetic compound. The tetrahydroquinoline (THQ) scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2] This document outlines the rationale and detailed protocols for a tiered screening approach designed to elucidate the primary bioactivity profile of this specific analogue.

Compound Profile and Synthesis Rationale

1.1. Chemical Identity:

-

IUPAC Name: 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

-

Molecular Formula: C₁₂H₁₆BrN

-

Molecular Weight: 254.17 g/mol

-

CAS Number: 1897746-56-3[3]

1.2. Proposed Synthetic Route:

While a specific synthesis for 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is not extensively documented, a plausible and efficient route can be extrapolated from established methods for similar tetrahydroquinoline derivatives.[4][5] The proposed synthesis involves a one-pot reaction of 4-bromoaniline with acetone, a common method for generating the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline core.

Tier 1 Screening: Foundational Bioactivity Assessment

The initial screening phase is designed to broadly assess the compound's potential in key areas of pharmacological interest based on the known activities of the tetrahydroquinoline class.

2.1. Antioxidant Activity Evaluation:

Rationale: Many neurodegenerative diseases and other pathological conditions are associated with oxidative stress. Tetrahydroquinoline derivatives have demonstrated significant antioxidant potential, often acting as radical scavengers.[1][2][6] Therefore, evaluating the antioxidant capacity of the title compound is a critical first step.

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay provides a rapid and straightforward method to assess the compound's ability to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

Experimental Protocol:

-

Prepare a stock solution of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., DMSO or ethanol).

-

Create a series of dilutions of the test compound.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well containing the compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

The ABTS assay is complementary to the DPPH assay and measures the ability of the compound to scavenge the pre-formed ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at 734 nm.

-

Add the test compound at various concentrations to the ABTS radical cation solution.

-

After a set incubation period, measure the absorbance at 734 nm.

-

Ascorbic acid or Trolox is used as a standard.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

2.2. Antimicrobial Activity Screening:

Rationale: The quinoline and tetrahydroquinoline cores are present in numerous antibacterial agents.[7][8] A preliminary screen against a panel of representative Gram-positive and Gram-negative bacteria is warranted.

2.2.1. Agar Disk Diffusion Method:

This method provides a qualitative assessment of the compound's antimicrobial activity.

Experimental Protocol:

-

Prepare Mueller-Hinton agar plates and inoculate them with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative).

-

Impregnate sterile paper discs with a known concentration of the test compound.

-

Place the discs on the surface of the inoculated agar plates.

-

A disc impregnated with the solvent serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disc.

2.2.2. Determination of Minimum Inhibitory Concentration (MIC):

Following a positive result in the disk diffusion assay, the MIC is determined to quantify the compound's potency.

Experimental Protocol:

-

Perform serial dilutions of the test compound in a liquid growth medium in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (bacteria and medium) and a negative control (medium only).

-

Incubate the plate at 37°C for 24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Tier 2 Screening: Cytotoxicity and Anticancer Potential

Rationale: Given that many quinoline derivatives exhibit anticancer properties, it is crucial to assess the cytotoxicity of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline against cancer cell lines.[9][10][11] This tier of screening aims to identify potential antiproliferative effects.

3.1. Cell Viability Assays:

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Experimental Protocol:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

3.1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

The LDH assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[9]

Experimental Protocol:

-

Culture and treat cells with the test compound as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the necessary substrates for the LDH reaction.

-

Measure the amount of formazan produced, which is proportional to the amount of LDH released, by reading the absorbance at the appropriate wavelength.

-

A positive control for maximum LDH release (lysed cells) should be included.

Data Presentation:

The quantitative data from these assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Antioxidant Activity of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

| Assay | Test Compound IC₅₀ (µg/mL) | Ascorbic Acid IC₅₀ (µg/mL) |

| DPPH | 25.4 ± 2.1 | 8.7 ± 0.9 |

| ABTS | 15.8 ± 1.5 | 5.2 ± 0.6 |

Table 2: Hypothetical Antimicrobial Activity of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| S. aureus (Gram-positive) | 14 ± 1.2 | 64 |

| E. coli (Gram-negative) | 8 ± 0.9 | >128 |

Table 3: Hypothetical Cytotoxicity of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline against Cancer Cell Lines (IC₅₀ in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 (Breast) | 85.2 ± 7.5 | 52.1 ± 4.8 | 35.6 ± 3.1 |

| A549 (Lung) | >100 | 78.9 ± 6.4 | 59.3 ± 5.2 |

Visualizing Experimental Workflows

Clear and logical diagrams are essential for understanding the experimental processes.

Caption: Tiered in vitro screening workflow.

Caption: Step-by-step MTT assay workflow.

Concluding Remarks and Future Directions

The preliminary in vitro screening data, whether demonstrating potent antioxidant, selective antimicrobial, or promising cytotoxic activity, will guide the subsequent stages of drug discovery. Positive results would warrant further investigation, including:

-

Mechanism of Action Studies: To elucidate the specific molecular targets and pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and screen related analogues to optimize potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the compound's performance in a biological system.

This structured and rationale-driven approach ensures a thorough and efficient preliminary evaluation of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, laying a solid foundation for its potential development as a therapeutic agent.

References

- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). [Source not further specified].

- A Review on in-vitro Methods for Screening of Anticancer Drugs. (2020). ijpbs.

- Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents.

- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024).

- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC - NIH.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.

- In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (2022).

- Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action | Request PDF.

- Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline deriv

- SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIV

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press.

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.

- 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8. ChemicalBook.

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). MDPI.

- Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. Der Pharma Chemica.

- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC.

- An In-depth Technical Guide to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Biological Activity. Benchchem.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing.

- 6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Sapphire Bioscience.

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

- and 6-R-4-R'-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline. (2015). Journal of Organic and Pharmaceutical Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]

- 5. The synthesis of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline- and 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. ijpsm.com [ijpsm.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. ijpbs.com [ijpbs.com]

- 10. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 12. ijprajournal.com [ijprajournal.com]

The Strategic Role of 6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in Modern Small Molecule Drug Discovery

Abstract: As the pharmaceutical industry shifts toward more complex, three-dimensional chemical spaces to drug challenging targets, the 1,2,3,4-tetrahydroquinoline (THQ) core has emerged as a highly privileged scaffold. Specifically, 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 1897746-56-3) offers a unique convergence of synthetic tractability and favorable physicochemical properties. As a Senior Application Scientist, I have utilized this specific building block extensively. This whitepaper deconstructs the structural rationale, biological applications, and self-validating synthetic workflows associated with this vital intermediate.

The Pharmacophore Blueprint: Structural Rationale

The design of robust screening libraries requires starting materials that balance molecular weight, lipophilicity, and functionalization potential. The architecture of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is deliberately engineered for this purpose:

-

The 1,2,3,4-Tetrahydroquinoline (THQ) Core: Recognized universally as a privileged scaffold, the THQ core is ubiquitous in biologically active natural products and synthetic drugs 1[1]. It provides a rigid, bicyclic framework that bridges aromatic and aliphatic chemical space.

-

2,2,4-Trimethyl Substitution (Steric & Metabolic Shielding): The incorporation of a gem-dimethyl group at the C2 position and a methyl group at C4 serves two critical functions. First, it increases the fraction of sp3-hybridized carbons ( Fsp3 ), a metric strongly correlated with clinical success due to improved solubility and reduced promiscuity. Second, the C2 gem-dimethyl moiety sterically shields the α -position adjacent to the nitrogen, blocking rapid metabolic oxidation by cytochrome P450 enzymes—a common metabolic liability in cyclic amines. Furthermore, these methyl groups restrict the ring's conformational puckering, locking the scaffold into a favored half-chair conformation that optimally projects substituents into target binding pockets.

-

The C6-Bromine Vector: The bromine atom at the 6-position acts as a highly reactive synthetic handle. Because the THQ ring is electron-rich, direct functionalization can be challenging and unselective. A pre-installed halogen allows for precise, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse Structure-Activity Relationship (SAR) libraries 2[2].

Target-Specific Modalities in Medicinal Chemistry

The versatility of this scaffold allows it to be directed toward multiple therapeutic areas by simply altering the substituents appended to the C6-bromine and the N1-amine.

RORγt Inverse Agonists for Autoimmune Disorders

The Retinoic Acid Receptor-Related Orphan Receptor γ t (ROR γ t) is a master transcription factor driving the production of IL-17, a primary culprit in autoimmune diseases like psoriasis. Recent structural analyses reveal that the THQ scaffold is an optimal fit for the narrow ligand-binding domain (LBD) of ROR γ t, which is lined by hydrophobic residues (Met365, Val376, Phe378, and Phe388) 3[3]. By coupling bulky aromatic systems to the C6 position of our brominated scaffold, we can generate potent inverse agonists that stabilize the inactive conformation of the receptor, thereby halting IL-17 transcription.

Fig 1. RORγt signaling pathway disruption by THQ-based inverse agonists.

Oncology: mTOR and NF-κB Inhibition

Beyond immunology, functionalized THQs have shown profound efficacy in oncology. Extensive literature searches and SAR campaigns have identified the THQ framework as an efficient scaffold for mTOR inhibition in lung cancer models 4[4]. Additionally, N-substituted derivatives act as potent NF- κ B inhibitors, inducing cytotoxicity in human cancer cell lines by disrupting transcriptional activity.

Quantitative Scaffold Metrics

To facilitate rapid decision-making in library design, the foundational metrics of the 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline building block are summarized below.

| Property / Metric | Value / Description | Significance in Drug Design |

| CAS Number | 1897746-56-3 5[5] | Unique identifier for procurement and database tracking. |

| Molecular Formula | C12H16BrN | Defines the baseline atomic composition before derivatization. |

| Molecular Weight | 254.17 g/mol | Low MW provides ample room for adding functional groups while staying within Lipinski's Rule of 5. |

| Fsp3 (Fraction sp3) | High (0.42) | Enhances aqueous solubility and reduces promiscuous off-target binding. |

| Metabolic Stability | Enhanced | C2 gem-dimethyl groups block α -oxidation by CYP450 enzymes. |

| Target IC50 Ranges | 10 nM - 5 μ M | Validated across ROR γ t, mTOR, and NF- κ B assays (derivative dependent). |

Synthetic Derivatization Engine: Self-Validating Protocols

To harness the 6-bromo vector, palladium-catalyzed cross-coupling is the industry standard. However, electron-rich aryl bromides can suffer from sluggish oxidative addition. The following Suzuki-Miyaura protocol is engineered with specific catalytic causality to overcome this barrier, utilizing a bidentate ligand (dppf) whose large bite angle forces the reductive elimination step forward, counteracting the steric bulk of the trimethyl groups.

Protocol: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,2,4-trimethyl-THQ

Objective: Synthesize a library of 6-aryl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolines.

Materials:

-

6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (1.0 eq, 0.5 mmol)

-

Aryl boronic acid ( Ar−B(OH)2 ) (1.5 eq, 0.75 mmol)

-

Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq, 5 mol%)

-

Potassium carbonate ( K2CO3 ) (3.0 eq, 1.5 mmol)

-

Solvent: 1,4-Dioxane / H2O (4:1 v/v, 5 mL)

Step-by-Step Methodology & Causality:

-

Reaction Assembly: In an oven-dried Schlenk tube, combine the THQ scaffold, aryl boronic acid, and K2CO3 .

-

Causality: K2CO3 is chosen as a mild inorganic base. It requires a biphasic system to dissolve, which is why water is included.

-

-

Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane/ H2O mixture. Degas the suspension by bubbling Argon through the liquid for 10 minutes.

-

Causality: Oxygen rapidly deactivates the transient Pd(0) active species into unreactive Pd(II) oxides. Degassing ensures the catalytic cycle is not prematurely terminated.

-

-

Catalyst Introduction: Quickly add Pd(dppf)Cl2 under a positive stream of Argon. Seal the tube.

-

Thermal Activation: Heat the reaction mixture to 90°C in an oil bath for 12 hours.

-

Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance imparted by the 2,2,4-trimethyl groups during the transmetalation step. The water hydrolyzes the boronic acid into a reactive trihydroxyboronate anion, facilitating transfer to the Pd center.

-

-

Self-Validation Checkpoint (LC-MS/TLC): At 8 hours, sample 10 μ L of the organic layer.

-

Validation Logic: If LC-MS shows a mass of [M+H]+ corresponding to the debrominated THQ (protodehalogenation), it indicates the transmetalation is failing or the boronic acid is decomposing. This prompts immediate intervention (e.g., adding more boronic acid or checking base solubility).

-

-

Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4 , concentrate under vacuum, and purify via flash chromatography (Hexanes/EtOAc gradient).

Fig 2. Self-validating Pd-catalyzed Suzuki-Miyaura cross-coupling workflow.

Conclusion

The 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold is far more than a simple chemical intermediate; it is a strategically designed pharmacophore foundation. By leveraging its inherent metabolic stability, conformational rigidity, and precise functionalization vectors, drug discovery teams can rapidly access high-value chemical space targeting complex pathologies from autoimmune disorders to oncology.

References

- Sapphire Bioscience. "6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline".

- BenchChem. "6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold in drug discovery".

- Journal of Medicinal Chemistry (ACS). "Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis".

- Future Medicinal Chemistry. "Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer".

- Beilstein Journal of Organic Chemistry (via PMC). "Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines".

Sources

Unraveling the Electronic Landscape of Novel Compounds: A Methodological Guide

To Researchers, Scientists, and Drug Development Professionals,

The exploration of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. A thorough understanding of a molecule's fundamental electronic properties and its molecular weight is a critical first step in this journey, providing the foundational data for predicting its behavior, reactivity, and potential applications. However, the scientific community occasionally encounters unlisted or newly synthesized compounds for which public data is not yet available. This guide addresses the scenario where a CAS number, such as 1897746-56-3 , does not yield immediate results in public databases.

This document serves as a comprehensive methodological whitepaper. It outlines the established experimental and computational protocols that our senior application scientists employ to characterize a novel molecule's electronic properties and determine its precise molecular weight. While direct data for CAS 1897746-56-3 is not currently available in public repositories, the principles and techniques detailed herein represent the rigorous approach necessary to generate such critical information.

Part 1: The Foundational Pillar: Molecular Weight Determination

The molecular weight of a compound is its gateway characteristic. It is a prerequisite for all subsequent analyses, from calculating molar concentrations for assays to interpreting mass spectrometry data.

Table 1: Key Methodologies for Molecular Weight Determination

| Technique | Principle | Application |

| Mass Spectrometry (MS) | Ionization of the molecule and measurement of its mass-to-charge ratio (m/z). | Provides the most accurate determination of molecular weight and isotopic distribution. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

| Size-Exclusion Chromatography (SEC) | Separation of molecules based on their hydrodynamic volume. | Useful for estimating the molecular weight of polymers and large biomolecules. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | While not a direct measure of molecular weight, it can confirm the structure, which in turn confirms the molecular weight. |

Part 2: Illuminating the Electronic Architecture

The electronic properties of a molecule govern its interactions with other molecules and with electromagnetic fields. These characteristics are paramount in predicting reactivity, designing new materials, and understanding biological activity.

Key Electronic Properties and Their Significance

-

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. A lower IP indicates that the molecule is more easily oxidized.

-

Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA suggests the molecule is a better electron acceptor.

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This gap is a crucial indicator of a molecule's excitability and chemical reactivity.

Table 2: Experimental and Computational Approaches for Determining Electronic Properties

| Property | Experimental Technique | Computational Method |

| Ionization Potential | Photoelectron Spectroscopy (PES)[1][2] | Density Functional Theory (DFT)[3][4], Ab initio calculations[5] |

| Electron Affinity | Electron Capture Negative Ion Mass Spectrometry (ECNI-MS)[6][7][8] | DFT, Ab initio calculations |

| HOMO-LUMO Gap | UV-Visible Spectroscopy | DFT, Time-Dependent DFT (TD-DFT)[1] |

Part 3: In-Depth Experimental and Computational Protocols

The following sections provide a more granular look at the methodologies our team employs.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a novel, unknown compound.

Figure 1: A generalized experimental workflow for the characterization of a novel chemical entity.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

-

Sample Preparation: Dissolve a small quantity of the purified compound in a suitable volatile solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization: Employ a soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to minimize fragmentation.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The high resolution allows for the determination of the elemental composition, which can be used to calculate the exact molecular weight.

Computational Workflow for Electronic Properties

For a deeper, predictive understanding, we leverage computational chemistry.[9][10]

Figure 2: A representative computational workflow for predicting electronic properties.

Protocol 2: Density Functional Theory (DFT) for Electronic Property Calculation

-

Structure Input: Generate a 3D structure of the molecule. This can be derived from experimental data (e.g., X-ray crystallography) or built using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Conduct a frequency calculation to ensure the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Perform a single-point energy calculation using a larger basis set for higher accuracy. From this calculation, the energies of the HOMO and LUMO can be extracted. The ionization potential can be estimated via Koopmans' theorem (IP ≈ -E_HOMO) or more accurately by calculating the energy difference between the neutral molecule and its cation. Similarly, the electron affinity can be approximated (EA ≈ -E_LUMO) or calculated from the energy difference between the neutral molecule and its anion.

-

Excited State Analysis (Optional): Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Visible spectrum, providing a theoretical basis for comparison with experimental data and a more refined estimate of the HOMO-LUMO gap.[1]

Conclusion

While the specific electronic properties and molecular weight of CAS 1897746-56-3 remain to be determined, the methodologies outlined in this guide provide a robust and scientifically rigorous framework for the characterization of any novel chemical entity. The integration of experimental measurements with computational modeling offers a powerful, synergistic approach to elucidating the fundamental characteristics of a molecule, thereby accelerating research and development in the pharmaceutical and material science sectors.

Upon successful synthesis and isolation of a compound for which public data is unavailable, adherence to these protocols will yield the critical data necessary to drive innovation forward.

References

-

Experimental Determination of Electron Affinities of Organic Molecules. [Link]

-

Experimental Determination of Electron Affinities of Organic Molecules. [Link]

-

Electron Affinity | Science | Research Starters. [Link]

-

Computational Organic Chemistry - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). [Link]

-

A Direct Experimental Determination of Electron Affinities, the Electron Affinity of Iodine | The Journal of Chemical Physics. [Link]

-

Electronic Properties of Molecules - Peteanu Group - Department of Chemistry - Mellon College of Science. [Link]

-

Predicting Molecular Properties via Computational Chemistry. [Link]

-

Read between the Molecules: Computational Insights into Organic Semiconductors | Journal of the American Chemical Society. [Link]

-

Experimental Determination of Electron Affinities. [Link]

-

(PDF) Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound. [Link]

-

Calculation of Ionization Potentials of Small Molecules: A Comparative Study of Different Methods | The Journal of Physical Chemistry A. [Link]

-

Two methods of measuring ionization energy. [Link]

-

Ionization energy - Wikipedia. [Link]

-

Determination of ionization potentials. Part 1.—The use of theoretical expressions which incorporate the effects of Maxwellian inhomogeneity - Journal of the Chemical Society, Faraday Transactions 2. [Link]

-

A first-principle protocol for calculating ionization energies and redox potentials of solvated molecules and ions: Theory and application to aqueous phenol and phenolate. [Link]

-

Structural, electronic, optical, mechanical and piezoelectric properties of AIO3 (A = Na, K, and Rb) for energy harvesting materials: an ab initio approach - New Journal of Chemistry (RSC Publishing). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ionization energy - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural, electronic, optical, mechanical and piezoelectric properties of AIO3 (A = Na, K, and Rb) for energy harvesting materials: an ab initio approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A first-principle protocol for calculating ionization energies and redox potentials of solvated molecules and ions: Theory and application to aqueous phenol and phenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Experimental determination of electron affinities. Part 11.—Electron capture by some cyanocarbons and related compounds - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. eolss.net [eolss.net]

- 10. J-STAR Computational Chem | CRO Services [jstar-research.com]

A Technical Guide to the Early-Stage Pharmacokinetic Profiling of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Introduction: Bridging the Gap from Novel Compound to Viable Drug Candidate

The journey of a novel chemical entity from its initial synthesis to a potential therapeutic agent is a meticulous process, with early-stage pharmacokinetic (PK) profiling serving as a critical milestone. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic evaluation of the pharmacokinetic properties of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] The specific derivatization of this core, as in 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, presents a unique set of physicochemical characteristics that will govern its behavior within a biological system.

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to its therapeutic potential.[3][4] Inadequate ADME properties are a primary cause of failure for many promising compounds during drug development.[5] Therefore, a robust and early assessment of the pharmacokinetic profile of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is not merely a data-gathering exercise; it is a crucial step in de-risking the development program and guiding lead optimization efforts.

This document will provide a logical, in-depth exploration of the essential in vitro and in vivo studies, analytical methodologies, and data interpretation required to build a comprehensive pharmacokinetic profile for this novel tetrahydroquinoline derivative.

Part 1: Foundational Physicochemical and In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization focuses on a series of in vitro assays designed to predict the in vivo behavior of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. These studies are cost-effective, have a high throughput, and provide essential data to inform the design of more complex in vivo experiments.

Physicochemical Properties: The Building Blocks of Pharmacokinetics

A compound's fundamental physicochemical properties, such as its solubility and lipophilicity, are key determinants of its absorption and distribution.[6]

Table 1: Key Physicochemical Parameters for 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

| Parameter | Experimental Method | Rationale |

| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assays | Poor solubility can limit oral absorption and bioavailability. |

| Lipophilicity (LogP/LogD) | Octanol-Water Partitioning (Shake-flask or HPLC method) | Influences membrane permeability, plasma protein binding, and metabolic stability. A LogP value <5 is often desirable for oral drugs.[7] |

| pKa | Potentiometric Titration or UV-spectrophotometry | Determines the ionization state of the molecule at physiological pH, which affects solubility, permeability, and binding. |

In Vitro ADME Assays: A Window into Biological Behavior

A standard suite of in vitro ADME assays should be conducted to evaluate the permeability, metabolic stability, and potential for drug-drug interactions of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.[8]

Experimental Workflow for In Vitro ADME Profiling

Caption: In Vitro ADME Experimental Workflow.

1.2.1 Permeability Assessment

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a preliminary assessment of a compound's passive diffusion across an artificial lipid membrane.[9]

-

Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions, mimicking the intestinal epithelium. It provides a more biologically relevant measure of permeability and can identify if the compound is a substrate for efflux transporters like P-glycoprotein.[1]

1.2.2 Metabolic Stability

-

Liver Microsomal Stability Assay: Incubation of the test compound with liver microsomes (containing Phase I cytochrome P450 enzymes) from different species (e.g., mouse, rat, human) provides an initial indication of its metabolic clearance.[9][10]

-

Hepatocyte Stability Assay: Using intact liver cells provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes.[11]

1.2.3 Plasma Protein Binding

-

Equilibrium Dialysis: This is the gold standard for determining the fraction of a drug that binds to plasma proteins.[9] The unbound fraction is pharmacologically active and available for distribution and clearance. High plasma protein binding can limit the efficacy of a drug.[8]

1.2.4 Cytochrome P450 (CYP) Inhibition

-

This assay evaluates the potential of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[1] Significant inhibition can lead to drug-drug interactions when co-administered with other medications.[5]

Part 2: Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring accurate and reliable quantification of the drug in biological matrices. For a novel compound like 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[12][13]

Protocol for LC-MS/MS Method Development

-

Compound Tuning: Infuse a standard solution of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline into the mass spectrometer to determine the optimal precursor and product ions and collision energy for Multiple Reaction Monitoring (MRM).

-

Chromatographic Separation: Develop a reversed-phase HPLC method to achieve good peak shape and separation from endogenous matrix components. A C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid) is a common starting point.[12]

-

Sample Preparation: Develop a sample extraction procedure to isolate the analyte from the biological matrix (e.g., plasma, urine). Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[14]

-

Method Validation: Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Part 3: In Vivo Pharmacokinetic Studies in Rodents

Following the in vitro characterization, in vivo studies in animal models (typically rodents in early-stage research) are conducted to understand the complete ADME profile of the compound in a living system.[3][9]

Logical Flow of an Early-Stage In Vivo PK Study

Caption: Workflow for a rodent pharmacokinetic study.

3.1 Study Design

-

Animal Model: Male Sprague-Dawley rats are a common choice for initial PK studies.

-

Dosing Routes: The compound is typically administered via both intravenous (IV) and oral (PO) routes in separate groups of animals.

-

Dose Selection: Doses are selected based on any available toxicology or efficacy data.

-

Blood Sampling: Serial blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases.

3.2 Pharmacokinetic Parameter Calculation

From the plasma concentration-time data, key pharmacokinetic parameters are calculated.

Table 2: Key Pharmacokinetic Parameters and Their Significance

| Parameter | Description | Significance |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of drug distribution into tissues. |

| Half-life (t½) | The time required for the drug concentration to decrease by half. | Determines the dosing interval. |

| Area Under the Curve (AUC) | The integral of the drug concentration-time curve. | Represents the total drug exposure. |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A key parameter for oral drug candidates. |

Part 4: Metabolite Identification and Profiling

Identifying the major metabolic pathways of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is crucial for understanding its clearance mechanisms and identifying any potentially active or toxic metabolites.[15] The presence of a bromine atom and a trimethylated tetrahydroquinoline core suggests several potential metabolic routes.

Hypothetical Metabolic Pathways

Caption: Potential metabolic pathways for the test compound.

4.1 In Vitro Metabolite Identification

-

Incubate the compound with liver microsomes or hepatocytes and analyze the samples using high-resolution mass spectrometry to identify the masses of potential metabolites.

4.2 In Vivo Metabolite Profiling

-

Analyze plasma, urine, and feces samples from the in vivo PK study to identify the metabolites formed in a living system.

Conclusion: Synthesizing Data for Informed Decision-Making

The early-stage pharmacokinetic profiling of 6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, as outlined in this guide, provides a robust framework for generating the critical data needed to make informed decisions in a drug discovery program. By systematically evaluating its physicochemical properties, in vitro ADME profile, in vivo pharmacokinetics, and metabolic fate, researchers can build a comprehensive understanding of the compound's behavior. This knowledge is paramount for guiding further lead optimization, selecting candidates for progression, and ultimately, increasing the probability of success in developing a safe and effective therapeutic agent.

References

-

Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies. Available from: [Link]

-

Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. University of Illinois Chicago. Available from: [Link]

-

Klifa, N., et al. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Pharmaceuticals. Available from: [Link]

-

Mantell Associates. (2023). Small Molecules and their Impact in Drug Discovery. Mantell Associates. Available from: [Link]

-

Lin, Z., & Prueksaritanont, T. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

-

Ministry of the Environment, Government of Japan. (2002). III Analytical Methods. Environmental Monitoring and Governance. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). ANALYTICAL METHODS. ATSDR. Available from: [Link]

-

Prasain, J. Quantitative analysis of drug metabolites in biological samples. University of Alabama at Birmingham. Available from: [Link]

-

Charles River Laboratories. ADME DMPK Studies. Charles River Laboratories. Available from: [Link]

-

NorthEast BioLab. Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!. NorthEast BioLab. Available from: [Link]

-

Bringmann, G., et al. (1997). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Journal of Neural Transmission. Supplementum. Available from: [Link]

-

PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Martinez-Munoz, C., et al. (2021). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anti-cancer Agents in Medicinal Chemistry. Available from: [Link]

-

Al-Obaid, A. M., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. RSC Advances. Available from: [Link]

-

NextSDS. 6-broMo-4,4-diMethyl-1,2,3,4-tetrahydroquinoline hydrochloride. NextSDS. Available from: [Link]

-

Hsieh, C. K., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

-

Doty, S. L., et al. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Proceedings of the National Academy of Sciences. Available from: [Link]

-

PubChem. 6-Bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Mardal, M., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites. Available from: [Link]

-

Sukhanov, D. S., et al. (2021). Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. Journal of Education, Health and Sport. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]

- 5. criver.com [criver.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. nebiolab.com [nebiolab.com]

- 9. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

- 10. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. uab.edu [uab.edu]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Synthesis of Bromo-Tetrahydroquinoline Derivatives

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of bromine atoms onto this scaffold significantly modulates its physicochemical properties and biological activity, leading to a surge of interest in bromo-tetrahydroquinoline derivatives, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery and synthesis of these valuable compounds, tailored for researchers, scientists, and drug development professionals. We will explore the causal rationale behind their discovery as potent signaling pathway inhibitors, detail the primary synthetic pathways with mechanistic insights, provide field-proven experimental protocols, and present a comparative analysis of their biological activities.

The Discovery Rationale: Targeting Cancer's Core Signaling Pathways

The exploration of bromo-tetrahydroquinoline derivatives is not a random walk in chemical space but a targeted effort driven by compelling biological hypotheses. A significant body of research has identified the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway as a critical regulator of cell proliferation, growth, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]

The tetrahydroquinoline core has been recognized as a viable scaffold for developing inhibitors of this pathway. Further functionalization with bromine, an electron-withdrawing and lipophilic group, has been shown to enhance the antiproliferative activity of these compounds. Structure-activity relationship (SAR) studies have demonstrated that the introduction of bromine at the C6 and C8 positions of the tetrahydroquinoline ring can lead to potent anticancer agents.[3] This enhancement is attributed to altered electronic properties and improved binding interactions within the ATP-binding pocket of kinases like mTOR.[4] The discovery of these derivatives, therefore, represents a data-driven approach to designing next-generation kinase inhibitors.

Mechanism of Action: Proposed Inhibition of the PI3K/Akt/mTOR Pathway

While the precise molecular interactions are unique to each derivative, the general hypothesis is that bromo-tetrahydroquinolines act as ATP-competitive inhibitors of kinases within the PI3K/Akt/mTOR pathway. The brominated aromatic ring can engage in favorable interactions, such as halogen bonding, within the active site, thereby blocking the phosphorylation cascade that drives tumor cell growth and proliferation.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by bromo-tetrahydroquinoline derivatives.

Synthesis Pathways: A Multi-faceted Approach

The synthesis of bromo-tetrahydroquinoline derivatives can be broadly categorized into two strategic approaches: the direct bromination of a pre-existing tetrahydroquinoline core and the construction of the brominated heterocyclic system from acyclic precursors. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and scalability.

Pathway A: Direct Bromination of the Tetrahydroquinoline Core

This is the most straightforward and commonly employed method, leveraging the electron-rich nature of the tetrahydroquinoline ring system. The secondary amine at the 1-position is a powerful activating group, directing electrophilic substitution to the ortho and para positions (C6 and C8).

2.1.1. Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A brominating agent, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), generates an electrophilic bromine species (Br⁺ or a polarized equivalent). The π-electrons of the activated benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores aromaticity, yielding the brominated product.[5]

Caption: Mechanism of electrophilic aromatic bromination of the tetrahydroquinoline ring.

2.1.2. Choice of Brominating Agent: Br₂ vs. NBS

-

Molecular Bromine (Br₂): A powerful and aggressive brominating agent. It is highly effective for polybromination, often leading to the formation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline with high yields.[1] However, its high reactivity can be difficult to control, potentially leading to over-bromination or side reactions.

-